PEG2 vs. PEG3 Linker Length and Degradation Efficiency
Benzyl-PEG2-ethanol provides a linker length of 2 PEG units, whereas Benzyl-PEG3-ethanol extends this to 3 PEG units. This single-unit difference translates to a quantifiable alteration in ternary complex formation and degradation efficiency. In PROTAC development for AURKA degradation, a linker length of 2 PEG units was sufficient to yield a potent degrader (SK2188) with a DC50,24h of 3.9 nM and a Dmax,24h of 89% when attached to the 5-position of thalidomide [1]. Longer PEG linkers may not be universally superior and can introduce unwanted flexibility or suboptimal E3 ligase-protein of interest (POI) proximity. The shorter PEG2 spacer offers a distinct geometric constraint that can be advantageous for specific E3 ligase-POI pairs [2].
| Evidence Dimension | Linker length (number of ethylene oxide units) and degradation potency |
|---|---|
| Target Compound Data | PEG2 linker length (Benzyl-PEG2-ethanol) |
| Comparator Or Baseline | PEG3 linker length (Benzyl-PEG3-ethanol) and longer PEG variants |
| Quantified Difference | A PROTAC with a PEG2 linker achieved a DC50,24h of 3.9 nM and Dmax,24h of 89% for AURKA degradation, demonstrating that shorter PEG linkers can confer high potency. |
| Conditions | AURKA-targeting PROTACs in NGP neuroblastoma cells; SK2188 degrader structure [1] |
Why This Matters
Selection of Benzyl-PEG2-ethanol over Benzyl-PEG3-ethanol provides a shorter, less flexible linker geometry that may be critical for achieving optimal degradation efficiency and selectivity for certain target proteins.
- [1] Rishfi M, Krols S, et al. Targeted AURKA degradation: Towards new therapeutic agents for neuroblastoma. ProteomeXchange Dataset PXD040391-3. 2024. PROTAC SK2188 induces the most potent AURKA degradation (DC50,24h 3.9 nM, Dmax,24h 89%) and altering the attachment point of the PEG linker to the 5-position of thalidomide allowed identification of a potent AURKA degrader with a linker as short as 2 PEG units. View Source
- [2] Elise M. et al. Synthesis and biological evaluation of Retro-2-based PROTACs reveal PEG-linker length and warhead impact on GSPT1 degradation. European Journal of Medicinal Chemistry, 2026. This study shows for the first time that GSPT1 degradation depends on the length of the flexible PEG chain linker. View Source
